

DK2403: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: DK2403

Cat. No.: B15612330

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An In-depth Analysis of the Potent and Selective Covalent MAP2K7 Inhibitor

DK2403 is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MKK7).[1] Its unique mechanism of action and significant anti-proliferative effects in specific cancer cell lines have positioned it as a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **DK2403**.

Chemical Structure and Properties

DK2403 is a benzylamine-functionalized pyrimidine.[1] Key physicochemical properties are summarized in the table below.

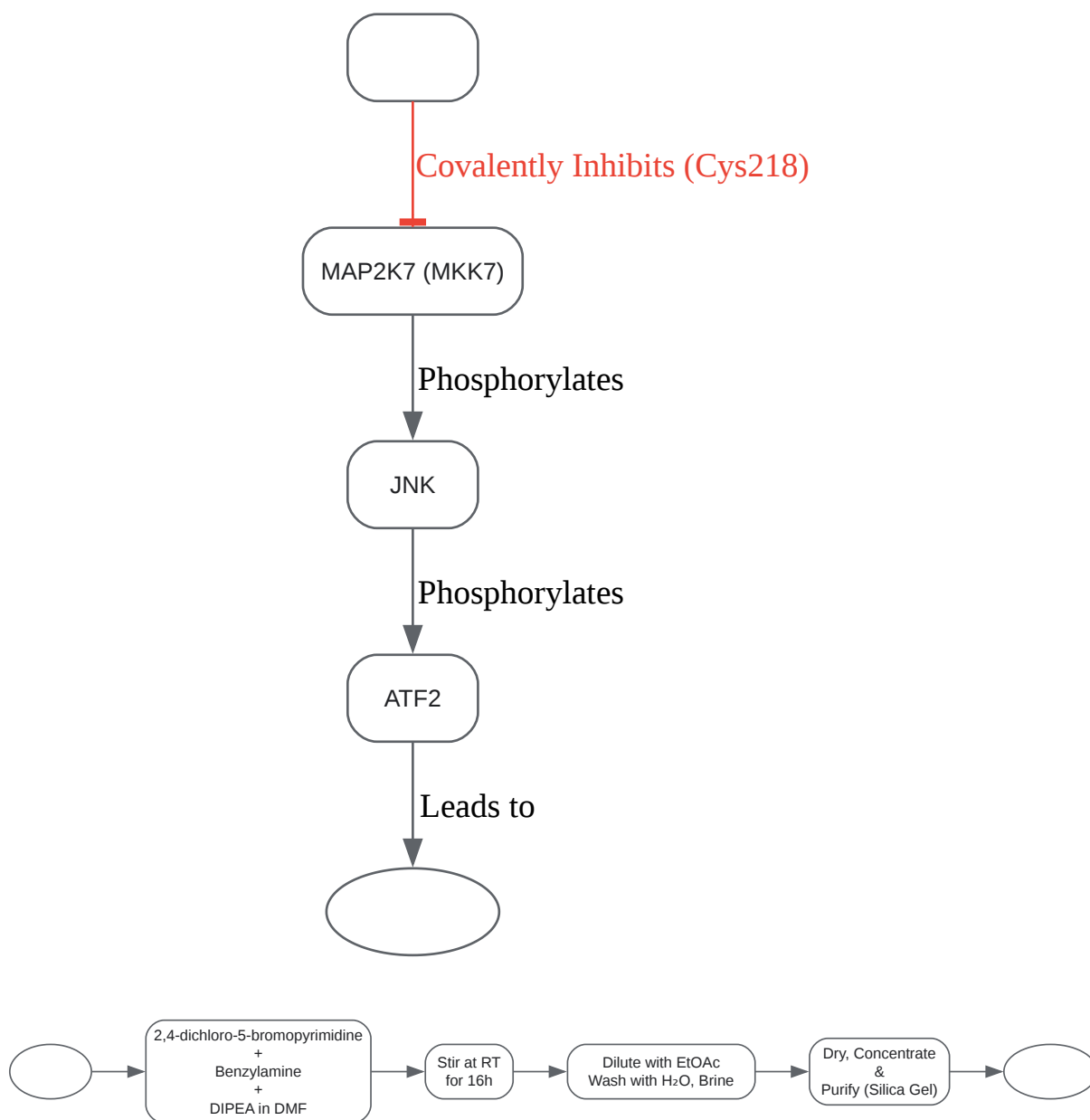
Property	Value	Reference
Chemical Name	N-((5-bromo-2-chloropyrimidin-4-yl)amino)benzenamine	Inferred from Synthesis
Molecular Formula	C ₁₉ H ₁₇ ClN ₄ O ₂	[2]
Molecular Weight	368.82 g/mol	[2]
CAS Number	2902651-64-1	[2]
Appearance	Solid	[2]

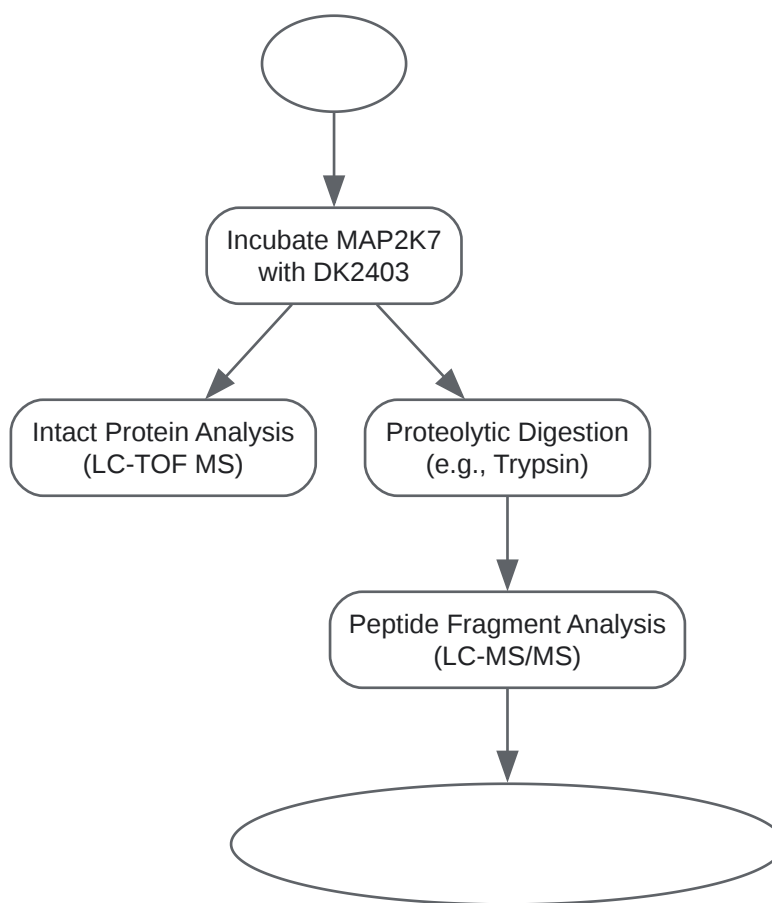
Mechanism of Action and Signaling Pathway

DK2403 is an irreversible inhibitor that functions through covalent modification of a specific cysteine residue within the ATP binding pocket of MAP2K7.[\[1\]](#)

Covalent Engagement: **DK2403** selectively targets Cys218, a unique residue in the hinge region of MAP2K7.[\[1\]](#) This covalent and irreversible binding leads to the inactivation of the kinase.

Signaling Pathway Inhibition: MAP2K7 is a key component of the c-Jun N-terminal kinase (JNK) signaling cascade. By inhibiting MAP2K7, **DK2403** effectively blocks the downstream phosphorylation of JNK and its substrate, Activating Transcription Factor 2 (ATF2).[\[1\]](#) This signaling pathway is implicated in cellular proliferation, differentiation, and stress responses. The inhibition of this pathway by **DK2403** has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells.[\[1\]](#)





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References

- 1. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
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